1H,6H-Perfluorohexane

Vue d'ensemble

Description

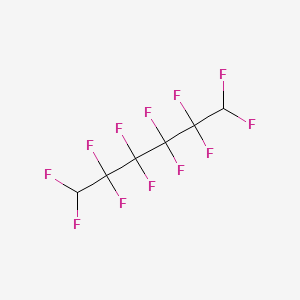

1H,6H-Perfluorohexane is a highly fluorinated organic compound. It is characterized by the presence of twelve fluorine atoms attached to a hexane backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Applications De Recherche Scientifique

1H,6H-Perfluorohexane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in various chemical reactions due to its inertness and stability.

Biology: The compound is utilized in studies involving fluorinated compounds and their interactions with biological systems.

Medicine: Research into fluorinated drugs and their pharmacokinetics often involves this compound as a model compound.

Industry: It is employed in the production of specialty chemicals, coatings, and materials that require high thermal and chemical stability.

Mécanisme D'action

Target of Action

1H,6H-Perfluorohexane, also known as 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane or Hexane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-, is primarily used as a solvent in organic chemistry

Mode of Action

The interaction of this compound with its targets is primarily physical rather than chemical. As a solvent, it can dissolve or dilute other substances without undergoing any chemical changes itself .

Biochemical Pathways

It can affect the physical properties of a system, such as solubility and density, which can indirectly influence various biochemical processes .

Pharmacokinetics

It is insoluble in water, but its solubility increases with the addition of hydrogen bond donating solvents such as ethers or alcohols .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a solvent. It can change the solubility of other substances, potentially affecting their availability and interactions in a system .

Analyse Biochimique

Biochemical Properties

Like other fluorocarbons, it is known to dissolve gases, including oxygen, to a higher concentration than ordinary organic solvents . This property has attracted attention in medicine .

Cellular Effects

One study suggests that perfluorohexane exposure does not impair cell viability or induce cellular activation . It also suggests that the concentration of intracellular surfactant protein A tends to be higher in perfluorohexane treated cells compared to controls .

Molecular Mechanism

It is known that perfluorohexane does not react with oxygen .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1H,6H-Perfluorohexane in laboratory settings. It is known that perfluorohexane is biologically inert and chemically stable .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been well-studied. It is known that animals can be submerged in a bath of oxygenated perfluorohexane without drowning, as there is sufficient oxygen available in the solvent to allow respiration to continue .

Metabolic Pathways

It is known that perfluorohexane is biologically inert and chemically stable .

Transport and Distribution

It is known that perfluorohexane is biologically inert and chemically stable .

Subcellular Localization

It is known that perfluorohexane is biologically inert and chemically stable .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H,6H-Perfluorohexane can be synthesized through multiple synthetic routes. One common method involves the fluorination of hexane using elemental fluorine or fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 1H,6H-Perfluorohexane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Substitution Reactions: In the presence of strong nucleophiles, substitution reactions can occur, replacing one or more fluorine atoms with other functional groups.

Reduction Reactions: Reduction of this compound can be achieved using strong reducing agents, although this is less common due to the stability of the compound.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or lithium aluminum hydride can be used under anhydrous conditions.

Reduction Reactions: Strong reducing agents like lithium aluminum hydride are employed under controlled conditions to achieve reduction.

Major Products Formed:

Substitution Reactions: The major products are typically fluorinated derivatives with different functional groups.

Reduction Reactions: The products are partially or fully reduced fluorinated hydrocarbons.

Comparaison Avec Des Composés Similaires

1,6-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane: This compound has similar fluorination but includes bromine atoms, affecting its reactivity and applications.

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Another highly fluorinated compound with an additional fluorine atom, used in similar applications.

Uniqueness: 1H,6H-Perfluorohexane is unique due to its specific fluorination pattern, providing a balance of stability and reactivity that is valuable in both research and industrial applications.

Activité Biologique

1H,6H-Perfluorohexane (also known as 1H-PFHx) is a member of the perfluoroalkyl substances (PFAS) family, characterized by its unique chemical structure that imparts distinct properties and biological interactions. This article explores the biological activity of 1H-PFHx, emphasizing its effects on cellular processes, potential toxicity, and environmental implications.

1H-PFHx is a fully fluorinated hydrocarbon with the formula C6F14. Its chemical structure contributes to its stability and resistance to degradation, making it persistent in the environment. The compound is used primarily as an industrial processing aid and has been studied for its impact on biological systems.

Cellular Impact

Recent studies have indicated that 1H-PFHx can influence various biological processes. For instance, research involving zebrafish embryos has shown that exposure to PFAS compounds can lead to significant disruptions in gene expression related to critical cellular functions. Specifically, at environmentally relevant concentrations, PFAS exposure was linked to alterations in DNA replication and cell cycle pathways, suggesting potential impacts on cell division and development .

| Concentration (µM) | Differentially Expressed Genes | Pathways Affected |

|---|---|---|

| 0.0025 | 27 | DNA replication |

| 25 | 2,462 | Cell cycle, retinol metabolism |

Immunotoxicity

The immunotoxic effects of PFAS have been a focal point in recent research. A study evaluating various PFAS revealed that 1H-PFHx exhibited bioactivity similar to known immunosuppressants at certain concentrations. This suggests that exposure could potentially impair immune responses, which is critical for understanding the health risks associated with PFAS exposure .

Developmental Toxicity

Developmental studies have highlighted that PFAS can affect early life stages significantly. For example, transcriptomic analyses indicated that exposure to PFAS during critical developmental windows could lead to long-term health implications, including altered brain development and increased susceptibility to diseases later in life .

Zebrafish Model

A prominent case study involved exposing zebrafish embryos to varying concentrations of PFHxS (a related compound) and observing behavioral changes. The findings indicated that even low concentrations could disrupt circadian rhythms and sensorimotor behaviors . This highlights the potential for similar effects from 1H-PFHx.

Human Health Correlations

Epidemiological studies have correlated PFAS exposure with various health outcomes in humans, including decreased fertility rates and immune dysfunctions. These findings underscore the need for further investigations into how compounds like 1H-PFHx interact with biological systems at both cellular and organismal levels .

Environmental Impact

The persistence of 1H-PFHx in the environment raises concerns regarding its bioaccumulation potential in aquatic organisms. Studies have demonstrated that PFAS compounds tend to accumulate in the food chain, leading to higher concentrations in top predators .

| Organism | Bioconcentration Factor (BCF) |

|---|---|

| Fish | Varies based on species |

| Invertebrates | Higher BCF observed |

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F12/c7-1(8)3(11,12)5(15,16)6(17,18)4(13,14)2(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDBQWIWVMBDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075230 | |

| Record name | 1H,6H-Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-07-2 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,6H-Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,6H-Dodecafluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.